
1-Cyano-2-(hydroxymethyl)guanidine
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Overview
Description
1-Cyano-2-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C₃H₆N₄O It is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-2-(hydroxymethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of cyanamide with formaldehyde and ammonium chloride under controlled conditions. The reaction typically proceeds as follows: [ \text{NH}_2\text{CN} + \text{CH}_2\text{O} + \text{NH}_4\text{Cl} \rightarrow \text{C}_3\text{H}_6\text{N}_4\text{O} + \text{H}_2\text{O} + \text{NH}_3\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-Cyano-2-carboxyguanidine.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 1-Amino-2-(hydroxymethyl)guanidine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 1-Cyano-2-carboxyguanidine
Reduction: 1-Amino-2-(hydroxymethyl)guanidine
Substitution: Various substituted guanidines depending on the reagents used
Scientific Research Applications
1-Cyano-2-(hydroxymethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(hydroxymethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The cyano group can participate in nucleophilic addition reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Cyano-3-(hydroxymethyl)guanidine
- 1-Cyano-2-methylguanidine
- 1-Cyano-2-(ethoxymethyl)guanidine
Comparison: 1-Cyano-2-(hydroxymethyl)guanidine is unique due to the presence of both a cyano group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.
Biological Activity
1-Cyano-2-(hydroxymethyl)guanidine (CHG) is a compound with significant biological activity, primarily due to its structural features, including a cyano group and a hydroxymethyl group attached to a guanidine core. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₃H₆N₄O
- Molecular Weight : 114.11 g/mol
- CAS Number : 13101-26-3
- IUPAC Name : this compound
The biological activity of CHG is attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
- Electrostatic Interactions : The cyano group facilitates nucleophilic addition reactions, contributing to the compound's reactivity and potential as an enzyme inhibitor.
Enzyme Inhibition
CHG has been identified as a potential inhibitor of glutaminyl cyclase, an enzyme involved in the production of neurotoxic compounds linked to neurodegenerative diseases. Studies suggest that CHG may modulate the activity of this enzyme, leading to decreased levels of harmful peptides .
Antimicrobial Activity
Research has indicated that CHG exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have explored the anticancer properties of CHG. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate these mechanisms fully.
Case Study 1: Glutaminyl Cyclase Inhibition
In a study focused on neurodegenerative diseases, CHG was tested for its ability to inhibit glutaminyl cyclase. Results demonstrated a dose-dependent inhibition, suggesting that CHG could be a candidate for therapeutic development aimed at reducing neurotoxic peptide levels in conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of CHG against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, indicating its potential utility as an antimicrobial agent in clinical settings.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Cyano-3-(hydroxymethyl)guanidine | Hydroxymethyl group | Moderate enzyme inhibition |
1-Cyano-2-methylguanidine | Methyl group instead of hydroxymethyl | Limited biological activity |
1-Cyano-2-(ethoxymethyl)guanidine | Ethoxy group | Enhanced solubility but less activity |
Properties
CAS No. |
13101-26-3 |
---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-cyano-2-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7) |
InChI Key |
XFIZJENETBUYNB-UHFFFAOYSA-N |
SMILES |
C(N=C(N)NC#N)O |
Isomeric SMILES |
C(/N=C(\N)/NC#N)O |
Canonical SMILES |
C(N=C(N)NC#N)O |
Key on ui other cas no. |
34378-54-6 13101-26-3 |
Origin of Product |
United States |
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